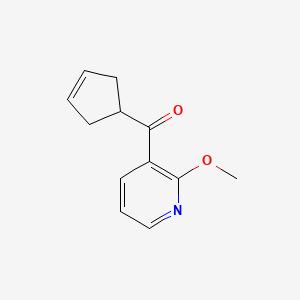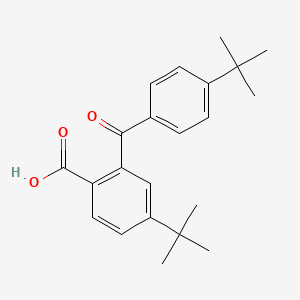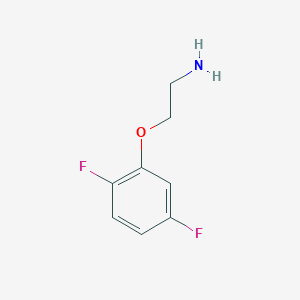
2-(2,5-Difluorophenoxy)ethan-1-amine
描述
2-(2,5-Difluorophenoxy)ethan-1-amine is an organic compound with the molecular formula C8H9F2NO It is a derivative of phenethylamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and an ethylamine group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenoxy)ethan-1-amine typically involves the reaction of 2,5-difluorophenol with ethylene oxide to form 2-(2,5-difluorophenoxy)ethanol, which is then converted to the corresponding amine via reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
2-(2,5-Difluorophenoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted phenoxyethylamines .
科学研究应用
2-(2,5-Difluorophenoxy)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to natural neurotransmitters.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 2-(2,5-Difluorophenoxy)ethan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake. The pathways involved may include the modulation of serotonin, dopamine, and norepinephrine systems, similar to other phenethylamine derivatives .
相似化合物的比较
Similar Compounds
- 2-(2,6-Difluorophenoxy)ethylamine
- 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
- Phenethylamine
Uniqueness
2-(2,5-Difluorophenoxy)ethan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological profiles and applications compared to other similar compounds .
属性
分子式 |
C8H9F2NO |
|---|---|
分子量 |
173.16 g/mol |
IUPAC 名称 |
2-(2,5-difluorophenoxy)ethanamine |
InChI |
InChI=1S/C8H9F2NO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,3-4,11H2 |
InChI 键 |
ORSCGIQTWRXWGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)OCCN)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
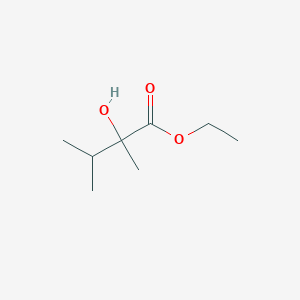
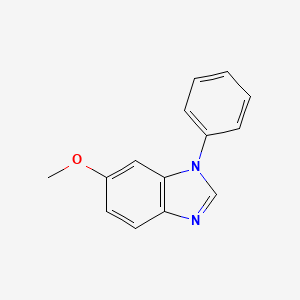
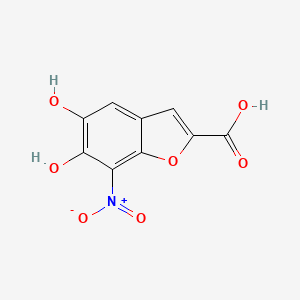
![1H-Pyrrolo[3,2-b]pyridine-3-carboxamide, N-(2-fluoroethyl)-1-[(6-methoxy-5-methyl-4-pyrimidinyl)methyl]-](/img/structure/B8674960.png)
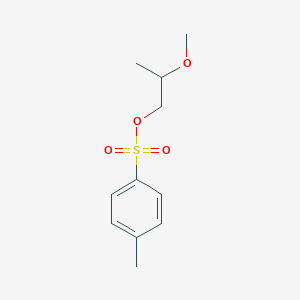
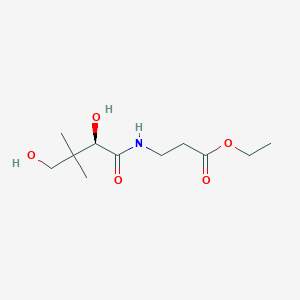
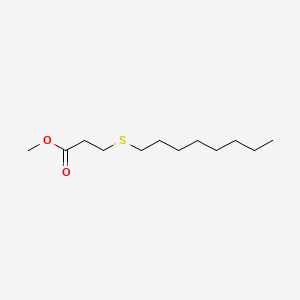
![[1-(Triphenylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B8674995.png)
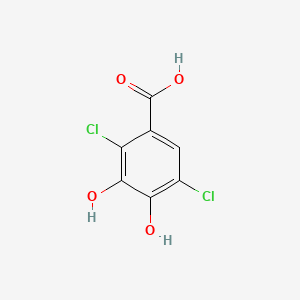
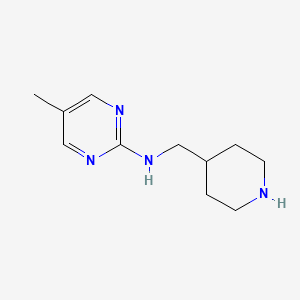
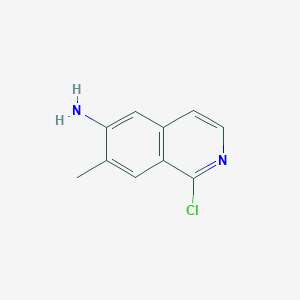
![Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate](/img/structure/B8675032.png)
